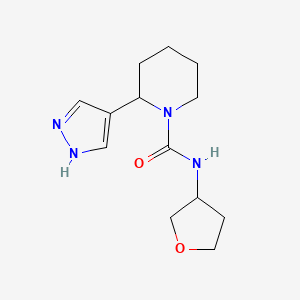![molecular formula C17H20ClN3O B7643137 N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7643137.png)
N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride, also known as PMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, this compound has been used as a lead compound for the development of novel drugs.
Wirkmechanismus
The exact mechanism of action of N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride is not fully understood, but it has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to interact with various receptors, including the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of gene expression. This compound has also been shown to have anti-inflammatory effects and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and good solubility. However, this compound also has some limitations, including its relatively low bioavailability and poor pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the elucidation of its exact mechanism of action.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride can be synthesized using various methods, including the reaction of pyridine-2-carboxaldehyde with 3-bromobenzylamine, followed by the reaction of the resulting intermediate with pyrrolidine-2-carboxylic acid. The final product is obtained in the form of a hydrochloride salt.
Eigenschaften
IUPAC Name |
N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c21-17(16-8-4-10-19-16)20-12-13-5-3-6-14(11-13)15-7-1-2-9-18-15;/h1-3,5-7,9,11,16,19H,4,8,10,12H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSCYXRGWWWCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)

![[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride](/img/structure/B7643071.png)
![2-Amino-1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7643079.png)
![N-[1-(4-methylmorpholin-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643087.png)

![N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643095.png)
![N-[2-(3-ethoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643102.png)
![2-Amino-1-[3-(5-chloropyridin-2-yl)oxypiperidin-1-yl]pentan-1-one;hydrochloride](/img/structure/B7643103.png)
![2-(cyclopropylamino)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide;hydrochloride](/img/structure/B7643111.png)


![2-Amino-1-[4-(oxan-4-yl)piperidin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7643146.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)